1-(3,4-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a 3-(pyridin-4-yl)-1,2,4-oxadiazole moiety. The 3,4-dimethylphenyl group contributes hydrophobicity, likely influencing membrane permeability and target binding .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O/c1-10-3-4-13(9-11(10)2)24-15(18)14(21-23-24)17-20-16(22-25-17)12-5-7-19-8-6-12/h3-9H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYQOQOCFVHNTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine under acidic conditions.
Formation of the triazole ring: The 1,2,4-oxadiazole intermediate is then reacted with hydrazine to form the triazole ring.
Coupling with the pyridine and dimethylphenyl groups: The final step involves coupling the triazole intermediate with 3,4-dimethylphenyl and 3-pyridin-4-yl groups using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
1-(3,4-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and pathways.
Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Heterocyclic Synergy : The target compound uniquely combines 1,2,3-triazole and 1,2,4-oxadiazole rings, enabling both hydrogen bonding (via the triazole amine) and π-π interactions (via pyridinyl-oxadiazole). This dual functionality is absent in pyrazole-based analogs (e.g., ) and simpler triazoles (e.g., ).
Substituent Effects: Pyridinyl Position: The pyridin-4-yl group in the target compound (vs. pyridin-3-yl in ) may enhance planar stacking with aromatic residues in biological targets.
Synthetic Accessibility : Derivatives like those in (5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine) suggest that alkylation or nucleophilic substitution on triazole precursors is feasible for the target compound.
Biological Implications : Patent compounds in and with oxadiazole and triazole motifs are often kinase inhibitors or antiviral agents. The target compound’s structure aligns with these therapeutic areas but requires empirical validation.
Structural and Electronic Analysis
- Crystallography : SHELXL () is widely used for refining such heterocyclic structures. The target compound’s planarity (due to conjugated oxadiazole-triazole system) may result in tight crystal packing, as seen in 3-pyridin-2-yl-1,2,4-triazol-5-amine ().
Biological Activity
1-(3,4-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities supported by research findings.
- Molecular Formula : C18H18N4O2
- Molecular Weight : 322.36 g/mol
- CAS Number : 900748-25-6
- Structure : The compound features a triazole moiety linked to a pyridine and an oxadiazole ring, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that derivatives of oxadiazoles can inhibit key enzymes involved in cancer progression:
- Inhibition of Enzymes : Compounds containing the oxadiazole ring have demonstrated inhibitory effects on:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerase II
- Telomerase
These interactions can lead to reduced cancer cell proliferation and increased apoptosis in tumor cells .
Anticancer Activity
Recent studies have shown that 1-(3,4-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine exhibits significant anticancer properties. For instance:
- Case Study : A study reported that related oxadiazole derivatives displayed percent growth inhibition (PGI) against various cancer cell lines:
- SNB-19: 86.61%
- OVCAR-8: 85.26%
- NCI-H40: 75.99%
These results suggest that the compound could be effective against multiple cancer types by targeting specific pathways involved in tumor growth .
Other Biological Activities
In addition to anticancer effects, the compound's structure suggests potential for other biological activities:
- Antimicrobial Properties : Oxadiazole derivatives have been noted for their antibacterial and antifungal activities.
- Anti-inflammatory Effects : Some studies indicate that these compounds may reduce inflammation through inhibition of COX enzymes.
- Antioxidant Activity : The presence of phenolic groups in the structure may enhance antioxidant properties, contributing to cellular protection against oxidative stress .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
